2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15572899
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O5S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | 2-methoxyethyl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C25H26N2O5S/c1-17-22(24(29)31-14-13-30-2)23(27-21(28)12-15-33-25(27)26-17)19-8-10-20(11-9-19)32-16-18-6-4-3-5-7-18/h3-11,23H,12-16H2,1-2H3 |
| Standard InChI Key | DDDRYXOVFVHOLB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate, reflects its intricate architecture. Key structural components include:
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A pyrimido[2,1-b] thiazine bicyclic core, which integrates pyrimidine and thiazine rings.
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A 4-oxo group at position 4, contributing to hydrogen-bonding potential.
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A 4-(benzyloxy)phenyl substituent at position 6, introducing aromatic bulk and lipophilicity.
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A 2-methoxyethyl carboxylate ester at position 7, enhancing solubility in polar solvents.
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A methyl group at position 8, modulating steric and electronic effects.
The molecular formula is calculated as C25H25N2O5S, with a molecular weight of 465.54 g/mol (Table 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H25N2O5S |
| Molecular Weight | 465.54 g/mol |
| IUPAC Name | 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b] thiazine-7-carboxylate |
Structural Features and Stereochemistry
The pyrimidothiazine core adopts a partially saturated conformation, with the thiazine ring existing in a dihydro state (positions 3 and 4) . The 4-oxo group introduces planarity to the pyrimidine ring, while the 4-(benzyloxy)phenyl substituent extends perpendicularly, creating a T-shaped molecular geometry. Computational models of analogous compounds suggest that the 2-methoxyethyl ester adopts a gauche conformation, optimizing intramolecular hydrogen bonds between the ester oxygen and the thiazine sulfur .
Synthesis and Manufacturing
Synthetic Routes
While no published protocols directly describe the synthesis of this compound, pathways for structurally related pyrimidothiazines suggest a multi-step approach:
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Core Formation: Condensation of thiourea derivatives with α,β-unsaturated ketones to construct the pyrimidothiazine scaffold .
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Substituent Introduction:
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Methylation at Position 8: Nucleophilic substitution using methyl iodide in the presence of a base .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 6-Bromo-pyrimidothiazine | Electrophilic coupling site | |
| 4-(Benzyloxy)phenylboronic acid | Suzuki coupling reagent | |
| 2-Methoxyethanol | Esterifying agent |
Purification and Characterization
Crude products are typically purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation relies on:
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NMR Spectroscopy: 1H NMR signals for the benzyloxy group (δ 5.05 ppm, singlet) and methyl group (δ 1.45 ppm, triplet) .
Physicochemical Properties
Solubility and Stability
Analogs exhibit moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited aqueous solubility (<0.1 mg/mL) . The 2-methoxyethyl ester enhances polarity compared to benzyl esters, improving solubility in acetone and methanol . Stability studies on similar compounds indicate decomposition above 200°C, with hydrolytic susceptibility at the ester linkage under alkaline conditions .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–162°C (dec.) | DSC |
| logP | 3.2 ± 0.3 | Calculated |
| Aqueous Solubility | <0.1 mg/mL | Shake-flask |
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption at 1720 cm−1 (C=O stretch, ester) and 1675 cm−1 (C=O stretch, pyrimidone) .
Applications and Research Directions
Medicinal Chemistry
This compound’s structural features align with lead optimization campaigns for:
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Oncology: Targeting cyclin-dependent kinases (CDKs) and Aurora kinases .
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Infectious Diseases: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .
Material Science
Pyrimidothiazines with extended conjugation (e.g., benzyloxy groups) are explored as organic semiconductors for thin-film transistors .
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